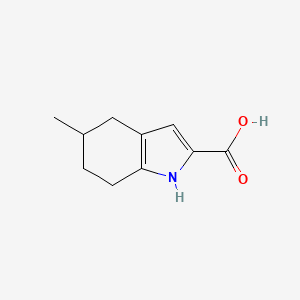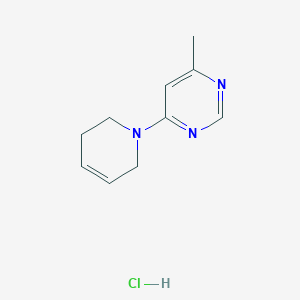
4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including this compound, is of immense importance due to their wide spectrum of biological activities . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research in synthetic chemistry has led to the development of new compounds with potential antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which are synthesized from various ester ethoxycarbonylhydrazones with primary amines, including piperazine derivatives, have shown good or moderate activities against test microorganisms (H. Bektaş et al., 2007).
Anticancer Evaluation
Compounds with piperazine substituents, akin to the structural motif in "4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole," have been evaluated for their anticancer activities. A series of polyfunctional substituted 1,3-thiazoles showed effectiveness against various cancer cell lines, highlighting the potential for further anticancer drug development (Kostyantyn Turov, 2020).
Antiproliferative Activity Against Human Cancer Cell Lines
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and tested for antiproliferative activity. Some compounds showed promising activity on various human cancer cell lines, indicating potential therapeutic applications (L. Mallesha et al., 2012).
In Vitro Oxidative Metabolism Studies
The metabolic pathways of novel antidepressants, which include piperazine derivatives, have been studied using human liver microsomes. This research provides insights into the drug metabolism, which is crucial for drug development and safety evaluations (Mette G. Hvenegaard et al., 2012).
Antiviral Study
Piperazine-containing compounds have been synthesized and characterized for their antiviral activity against avian paramyxovirus, with some derivatives showing significant activity. This highlights the potential for piperazine derivatives in the development of new antiviral agents (B. Selvakumar et al., 2018).
Future Directions
Isoxazole and its derivatives, including this compound, have shown promising biological activities, making them a rich source of new compounds for drug development . Future research could focus on developing new synthetic strategies, designing new isoxazole derivatives, and exploring their biological activities .
properties
IUPAC Name |
4-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-10-14(12(3)22-16-10)9-18-5-7-19(8-6-18)24(20,21)15-11(2)17-23-13(15)4/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJCKDGRAJJELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

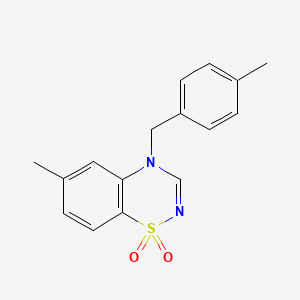
![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)

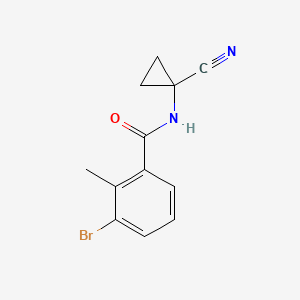

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)

![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)
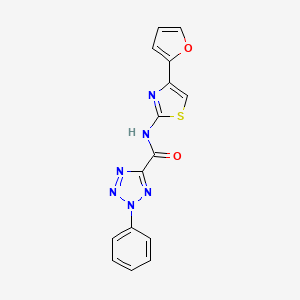
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)

